

Pyrope Garnet as a Kimberlite Indicator Mineral: A Technical Guide

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Compound of Interest

Compound Name: *Pyrope*

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Introduction

In the exploration for diamondiferous kimberlite pipes, the direct detection of the host rock is often challenging due to its limited surface exposure and the vastness of potential exploration terrains. Consequently, geologists rely on the identification of kimberlite indicator minerals (KIMs) dispersed in surficial sediments by weathering and glacial transport.[1] These minerals, being denser and more resistant to weathering than other kimberlitic components, become concentrated in heavy mineral fractions of materials like till and stream sediments, acting as signposts to their primary source.[1][2] Among the suite of KIMs, which includes Cr-diopside, Mg-ilmenite, and Cr-spinel, **pyrope** garnet is arguably the most crucial for assessing the diamond potential of a kimberlite source.[2][3][4][5][6]

Pyrope is a magnesium-aluminium silicate garnet ($(\text{Mg}_3\text{Al}_2(\text{SiO}_4)_3)$) whose chemical composition is highly sensitive to the pressure and temperature conditions of its formation within the Earth's mantle.[7] Certain compositional varieties of **pyrope** are known to form in the diamond stability field and are frequently found as inclusions within diamonds themselves.[6][8] Therefore, the specific geochemistry of detrital **pyrope** grains recovered during exploration surveys provides invaluable information for prioritizing kimberlite targets with a higher likelihood of being diamond-bearing.[4][9]

Geochemical Classification and Diamond Potential

The utility of **pyrope** as an indicator mineral stems from the systematic variation in its major element chemistry, particularly its chromium (Cr_2O_3) and calcium (CaO) content. These

variations reflect the composition of the mantle rocks (peridotites and eclogites) from which the **pyropes** were derived and subsequently transported to the surface by the kimberlite magma. [3] A classification scheme, originally developed by Dawson and Stephens (1975) and later refined by Gurney (1984) and Grütter et al. (2004), categorizes garnets into different groups (G-groups) based on their chemistry, each linked to a specific mantle paragenesis and, by extension, to diamond potential. [3][10]

Peridotitic **Pyropes**: The G9/G10 Classification

The most significant classification for diamond exploration involves distinguishing between lherzolitic (G9) and harzburgitic (G10) **pyropes**. [8][11]

- **G9 Pyropes** (Lherzolitic): These are calcic, Cr-**pyropes** derived from lherzolite, a common type of mantle peridotite. [3][4] While abundant in many kimberlites, they are not strongly indicative of diamond potential on their own. [11]
- **G10 Pyropes** (Harzburgitic): These are sub-calcic, high-Cr **pyropes**. [10][11] Their formation is associated with depleted mantle harzburgites, a rock type considered a principal source of diamonds. [3] The degree to which G10 garnets are sub-calcic (low in CaO) appears to correlate directly with the diamond content of the host kimberlite. [11] The presence of G10 **pyropes**, particularly a specific subset known as "G10D" garnets, in a sample is a highly favorable indicator for the discovery of a diamondiferous kimberlite. [6][10]

Other Important Garnet Groups

While the G9/G10 distinction is critical, other garnet compositions provide a more complete picture of the mantle sampled by the kimberlite:

- **Titanian Pyropes** (G1, G2, G11): These are typically low-Cr, high-titanium **pyropes** often associated with the megacryst suite, a series of large crystals that form within the kimberlite magma itself. [2][3]
- **Eclogitic Garnets** (G3, G4, etc.): These are orange-colored, **pyrope**-almandine garnets derived from eclogite xenoliths. [3] Eclogite is another significant source of diamonds in some kimberlites, making the identification of diamond-facies eclogitic garnets (e.g., G3D, G4D) also important for assessing economic potential. [3][10]

- Wehrlitic **Pyropes** (G7, G12): These are high-calcium **pyropes** derived from wehrlite, another type of peridotite.[\[3\]](#)[\[4\]](#)

Data Presentation: Pyrope Garnet Classification

The following table summarizes the major geochemical classifications for mantle-derived **pyrope** garnets used in kimberlite exploration.

Group	Name / Paragenesis	Key Chemical Characteristics (wt%)	Diamond Association
G9	Lherzolithic	Moderate to high Cr ₂ O ₃ , High CaO	Generally low, but high-Cr G9 can be diamond-associated [4]
G10	Harzburgitic	High Cr ₂ O ₃ (>4%), Low CaO ("Sub-calcic")	Strong. Considered the most important indicator. [6] [11]
G1/G2	Ti-Pyrope (Megacryst)	Low Cr ₂ O ₃ , High TiO ₂ (>0.4%)	Low to moderate. Indicates kimberlite presence. [3] [10]
G3/G4	Eclogitic	Low Cr ₂ O ₃ , Variable CaO & TiO ₂	Can be strong, especially for "G3D" and "G4D" subtypes. [10]
G5	Crustal Almandine	Very low Cr ₂ O ₃ , High FeO	None. Represents crustal contamination. [3]
G11	High Ti-Cr Pyrope	High Cr ₂ O ₃ , High TiO ₂ (>0.4%)	Moderate to high. [3] [10]
G12	Wehrlitic	High Cr ₂ O ₃ , Very High CaO	Low. [3] [4]

Experimental Protocols

The successful use of **pyrope** as an indicator mineral relies on a systematic and rigorous workflow from sample collection in the field to detailed chemical analysis in the laboratory.

1. Sample Collection and Preparation

- **Media:** The most effective sample media are glacial till and stream sediments, where heavy minerals naturally accumulate.[\[1\]](#)[\[12\]](#)
- **Sample Size:** Bulk samples, typically ranging from 5 to 40 kg, are collected to ensure a statistically significant number of indicator mineral grains can be recovered.[\[13\]](#)[\[14\]](#)
- **Initial Processing:** Samples are first disaggregated, often with a chemical dispersant and agitation. The gravel fraction (>2 mm) is typically removed by wet screening.[\[1\]](#)[\[15\]](#) The target fraction for indicator mineral recovery is the sand-sized portion, most commonly between 0.25 mm and 2.0 mm.[\[2\]](#)[\[12\]](#)[\[16\]](#) The 0.25-0.50 mm fraction is often considered optimal.[\[2\]](#)[\[12\]](#)

2. Heavy Mineral Concentration

The goal of this stage is to reduce the sample volume from kilograms to a few grams of heavy mineral concentrate (HMC), from which the indicator minerals can be picked.[\[17\]](#)

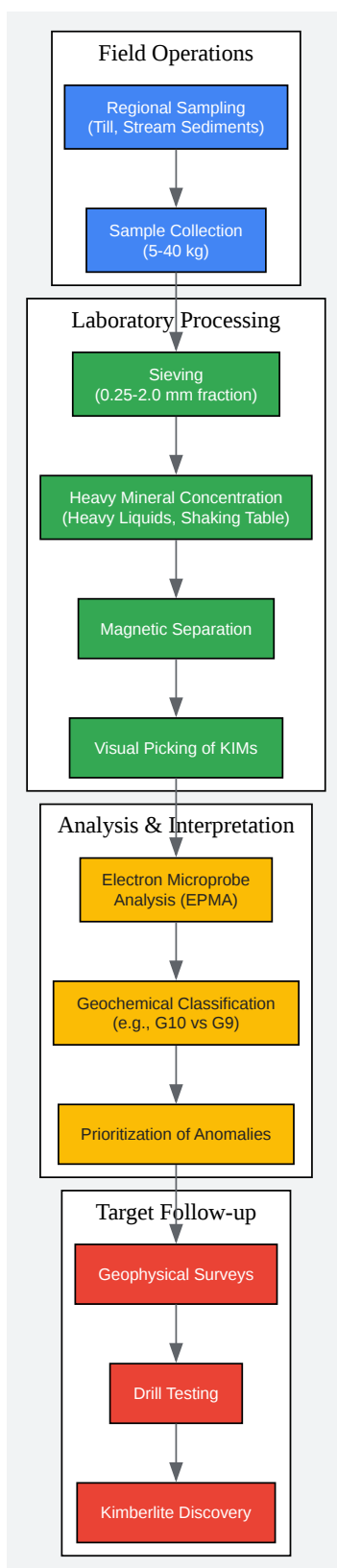
- **Density Separation:** The <2 mm fraction is processed using density-based methods. This can involve a pre-concentration step using equipment like a shaking table or spiral concentrator, followed by a final concentration using heavy liquids such as methylene iodide (specific gravity ~3.1 g/cm³) or tetrabromoethane (specific gravity ~2.9 g/cm³).[\[1\]](#)[\[15\]](#) The dense "sink" fraction, containing the indicator minerals, is retained.[\[15\]](#)
- **Magnetic Separation:** The HMC is then subjected to magnetic separation using a hand magnet to remove highly magnetic minerals (like magnetite) and then a Frantz electromagnetic separator.[\[15\]](#) This process fractionates the remaining minerals based on their magnetic susceptibility, which helps to further concentrate the weakly paramagnetic **pyrope** garnets.[\[3\]](#)

3. Mineral Selection and Analysis

- Visual Selection ("Picking"): The final mineral concentrates are examined under a binocular microscope.^[15] Experienced technicians visually identify and hand-pick potential kimberlite indicator minerals based on their characteristic color, luster, and crystal shape. Cr-**pyrope** is known for its distinctive purple to deep red color.^{[3][7]}
- Electron Probe Microanalysis (EPMA): This is the definitive analytical technique for confirming the identity of a mineral grain and determining its precise chemical composition.^{[2][18]}
 - Sample Mounting: Picked grains are mounted in an epoxy resin puck and polished to expose a flat, smooth surface for analysis.
 - Analytical Conditions: The analysis is performed using an electron microprobe. Typical settings for silicate minerals like garnet involve an accelerating voltage of 15-20 kV and a beam current of 10-60 nA.^{[19][20]}
 - Methodology: A focused beam of electrons bombards the sample surface, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured using wavelength-dispersive spectrometers (WDS).^[19]
 - Quantification: The X-ray intensities are compared to those from well-characterized mineral standards to calculate the weight percent of major and minor element oxides (e.g., SiO₂, Al₂O₃, Cr₂O₃, FeO, MgO, CaO, TiO₂).^[20] This quantitative data is then used to classify the garnet and assess its significance.

Visualizations

The following diagrams illustrate the logical workflow of kimberlite exploration using indicator minerals and the geochemical classification of **pyrope** garnets.



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Caption: Kimberlite exploration workflow using indicator minerals.

Caption: Geochemical classification of peridotitic **pyropes**.

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